10-Hydroxydecanamide
Description
10-Hydroxydecanamide is a fatty acid amide derivative with a 10-carbon alkyl chain, a hydroxyl (-OH) group at the terminal carbon, and an amide (-CONH2) functional group.
Properties
IUPAC Name |
10-hydroxydecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c11-10(13)8-6-4-2-1-3-5-7-9-12/h12H,1-9H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNNJFNJJXHOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)N)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Hydroxydecanamide can be synthesized by reacting decanoic acid amide with hydrogen peroxide. The specific steps involve dissolving decanoic acid amide in an organic solvent like diethyl ether, followed by the slow addition of hydrogen peroxide. The reaction is carried out at an appropriate temperature to ensure the formation of 10-Hydroxydecanamide .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxydecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group makes it reactive towards different reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield decanoic acid derivatives, while reduction could produce decanamide.
Scientific Research Applications
10-Hydroxydecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: It is utilized in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism by which 10-Hydroxydecanamide exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interaction with biological molecules. It can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Key Observations :
- Chain Length : 10-Hydroxydecanamide’s intermediate chain length may balance solubility and lipophilicity compared to shorter (N-Hydroxyoctanamide) or longer (Pentadecanamide) analogs.
Physicochemical Properties
While direct data on 10-Hydroxydecanamide are absent, extrapolations can be made:
- Hydrophilicity: The -OH group likely increases water solubility compared to non-hydroxylated analogs (e.g., Pentadecanamide). For N-Hydroxyoctanamide, the GHS 1.0 report notes standard handling precautions for amphiphilic substances, suggesting similar behavior for 10-Hydroxydecanamide.
- Stability : Hydroxy-substituted amides may exhibit reduced thermal stability due to hydrogen bonding, a trend observed in related compounds.
Biological Activity
10-Hydroxydecanamide is a fatty acid amide that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic health. This compound's structure, which includes a hydroxyl group on the decanamide chain, suggests unique interactions with biological targets that could lead to therapeutic applications.
Chemical Structure
The molecular formula for 10-hydroxydecanamide is C_{11}H_{23}NO, featuring a long hydrocarbon chain that is characteristic of fatty acid derivatives. The presence of the hydroxyl group enhances its solubility and reactivity, potentially influencing its biological activity.
Biological Activity Overview
Research has indicated that 10-hydroxydecanamide exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds similar to 10-hydroxydecanamide can inhibit tumor growth and metastasis in various cancer models.
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
- Matrix Metalloproteinase (MMP) Inhibition : It may inhibit MMPs, which are involved in cancer progression and metastasis.
Antitumor Activity
A study focusing on derivatives of N-hydroxybutanamide reported significant antitumor effects in mouse models. For instance, an iodoaniline derivative showed a tumor growth inhibition rate of 61.5% and an 88.6% reduction in metastasis in B16 melanoma-bearing mice . Although not directly studying 10-hydroxydecanamide, these findings suggest a promising pathway for similar compounds.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of various hydroxylated fatty amides. For example, compounds with structural similarities to 10-hydroxydecanamide exhibited IC50 values ranging from 1 to 10 µM against different cancer cell lines, indicating potent activity . These results highlight the potential of such compounds in targeting cancer cells selectively while sparing normal cells.
MMP Inhibition
Research has demonstrated that certain N-hydroxybutanamide derivatives effectively inhibit MMP-2, MMP-9, and MMP-14 with IC50 values around 1–1.5 µM . Given the role of MMPs in tumor invasion and metastasis, this inhibitory effect could be a critical mechanism through which 10-hydroxydecanamide exerts its biological effects.
Data Tables
| Biological Activity | IC50 (µM) | Cell Line/Model | Reference |
|---|---|---|---|
| Tumor Growth Inhibition | 61.5% | B16 melanoma mouse model | |
| Cytotoxicity | 1 - 10 | Various cancer cell lines | |
| MMP Inhibition | 1 - 1.5 | Enzymatic assays |
The exact mechanism by which 10-hydroxydecanamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Cell Signaling Pathways : Similar compounds have been shown to modulate pathways involved in apoptosis and cell proliferation.
- Inhibition of Enzymatic Activity : The inhibition of MMPs suggests a mechanism involving the disruption of extracellular matrix remodeling, crucial for tumor metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
